molecular formula C5H4BF3N2O2 B11905234 (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid

(4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid

Cat. No.: B11905234
M. Wt: 191.91 g/mol
InChI Key: WWVKGRNMMLROIJ-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid is an organoboron compound with the molecular formula C5H4BF3N2O2 It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further bonded to a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

(4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)pyridine-4-boronic acid
  • 2-(Methylcarboxy)pyridine-5-boronic acid
  • (4-Acetamidomethylphenyl)boronic acid

Comparison: (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid is unique due to the presence of both a trifluoromethyl group and a pyrimidine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable reagent in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C5H4BF3N2O2

Molecular Weight

191.91 g/mol

IUPAC Name

[4-(trifluoromethyl)pyrimidin-2-yl]boronic acid

InChI

InChI=1S/C5H4BF3N2O2/c7-5(8,9)3-1-2-10-4(11-3)6(12)13/h1-2,12-13H

InChI Key

WWVKGRNMMLROIJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=CC(=N1)C(F)(F)F)(O)O

Origin of Product

United States

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